molecular formula C11H20N2O2 B118396 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine CAS No. 140210-44-2

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine

Cat. No.: B118396
CAS No.: 140210-44-2
M. Wt: 212.29 g/mol
InChI Key: RECQGPOZJVAMAO-JMVBYTIWSA-N
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Description

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2887 g/mol . This compound is known for its unique structure, which includes two oxime groups attached to a cyclopentane ring with four methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine typically involves the reaction of cyclopentane-1,2-dione with hydroxylamine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are not well-characterized in the literature .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E,Z)-
  • Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (Z,Z)-

Uniqueness

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (E, E)-configuration may result in different physical and chemical properties compared to its stereoisomers .

Properties

CAS No.

140210-44-2

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine

InChI

InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8-,13-9-

InChI Key

RECQGPOZJVAMAO-JMVBYTIWSA-N

Isomeric SMILES

CC1(/C(=N\OC)/C(=N/OC)/C(C1)(C)C)C

SMILES

CC1(CC(C(=NOC)C1=NOC)(C)C)C

Canonical SMILES

CC1(CC(C(=NOC)C1=NOC)(C)C)C

Origin of Product

United States

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